N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
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Overview
Description
N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is an organic compound with the molecular formula C15H20N2O2S and a molecular weight of 292.4 g/mol. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves several steps. One common method includes the reaction of 2-aminothiophenol with ethyl 2-bromoacetate to form an intermediate, which is then cyclized to produce the benzothiazole core. This intermediate is further reacted with 2-ethoxyethylamine and propanoyl chloride under specific conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can be compared with other benzothiazole derivatives, such as:
N-[6-Ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide: This compound has a similar benzothiazole core but different substituents, leading to variations in biological activity and applications.
N-[(2Z)-3-(2-Ethoxyethyl)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-(phenylsulfanyl)propanamide: Another derivative with different functional groups, which may result in distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-4-14(18)16-15-17(8-9-19-5-2)12-7-6-11(3)10-13(12)20-15/h6-7,10H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYQPQUKFMUQIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)C)CCOCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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